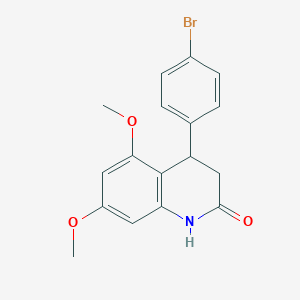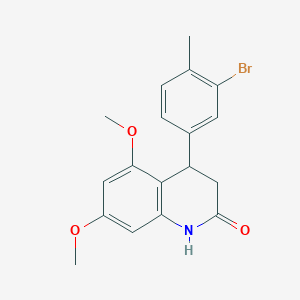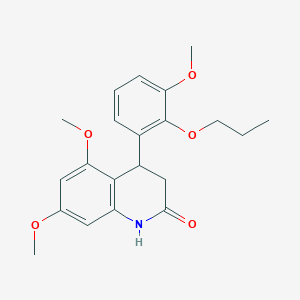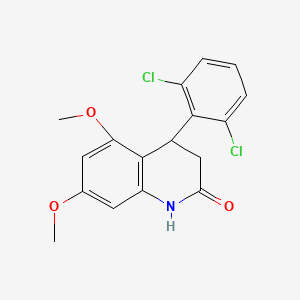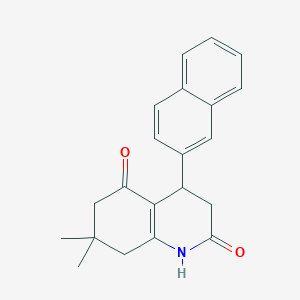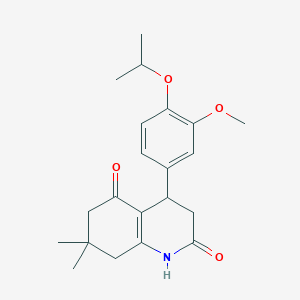![molecular formula C23H23NO4 B4263182 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263182.png)
4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Descripción general
Descripción
4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as BMQ, is a chemical compound with potential therapeutic applications. It belongs to the class of quinolinedione derivatives and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Mecanismo De Acción
The mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-kB pathway. 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair, and acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for lab experiments, including its relatively low cost and availability, its stability under various conditions, and its ability to penetrate cell membranes. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacological properties. 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione derivatives with improved solubility and bioavailability could also be developed for therapeutic applications. Additionally, the potential use of 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione as a tool for studying various signaling pathways and cellular processes could be explored.
Conclusion
In conclusion, 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione could lead to the development of new treatments for various diseases and a better understanding of cellular processes and signaling pathways.
Propiedades
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-21-12-16(10-11-20(21)28-14-15-6-3-2-4-7-15)17-13-22(26)24-18-8-5-9-19(25)23(17)18/h2-4,6-7,10-12,17H,5,8-9,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFQBISYZZOICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)CCC3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









